N-(acid-PEG3)-N-bis(PEG3-azide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(acid-PEG3)-N-bis(PEG3-azide) is a compound that features a polyethylene glycol (PEG) backbone with azide and carboxylic acid functional groups. This compound is known for its high solubility in aqueous media and its ability to participate in click chemistry reactions, making it a valuable tool in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(acid-PEG3)-N-bis(PEG3-azide) typically involves the reaction of PEG derivatives with azide and carboxylic acid groups. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form stable amide bonds . The azide groups are introduced through nucleophilic substitution reactions, where a halogenated PEG derivative reacts with sodium azide.
Industrial Production Methods
Industrial production of N-(acid-PEG3)-N-bis(PEG3-azide) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in specialized reactors with precise temperature and pH control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(acid-PEG3)-N-bis(PEG3-azide) undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide groups participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages
Amide Bond Formation: The carboxylic acid groups react with primary amines in the presence of activators to form stable amide bonds
Common Reagents and Conditions
Activators: EDC, DCC, and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used to activate carboxylic acids for amide bond formation
Catalysts: Copper sulfate and sodium ascorbate are used in CuAAC reactions to catalyze the formation of triazole linkages
Major Products
Triazole Linkages: Formed through CuAAC reactions between azide groups and alkynes
Amide Bonds: Formed through reactions between carboxylic acids and primary amines
Scientific Research Applications
N-(acid-PEG3)-N-bis(PEG3-azide) has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker and in the synthesis of complex molecules through click chemistry
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents
Industry: Applied in the development of advanced materials and coatings
Mechanism of Action
The primary mechanism of action of N-(acid-PEG3)-N-bis(PEG3-azide) involves its participation in click chemistry reactions. The azide groups react with alkynes to form stable triazole linkages, which are highly stable and resistant to degradation . The carboxylic acid groups enable the formation of amide bonds with primary amines, facilitating the conjugation of the compound to various biomolecules and materials .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG3-acid: Contains an azide group and a carboxylic acid group, similar to N-(acid-PEG3)-N-bis(PEG3-azide)
Azido-PEG3-NHS ester: Features an azide group and an NHS ester, used in similar bioconjugation applications
Uniqueness
N-(acid-PEG3)-N-bis(PEG3-azide) is unique due to its dual functional groups, which allow it to participate in both click chemistry and amide bond formation. This versatility makes it a valuable tool in a wide range of scientific and industrial applications .
Properties
IUPAC Name |
3-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49N7O11/c26-30-28-2-8-36-14-20-42-23-17-39-11-5-32(4-10-38-16-22-41-19-13-35-7-1-25(33)34)6-12-40-18-24-43-21-15-37-9-3-29-31-27/h1-24H2,(H,33,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEYOYQVZPSNFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49N7O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.